1-Neopentyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Neopentyl-1H-pyrazole-4-carboxylic acid is a compound with the molecular formula C9H14N2O2. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (N H derivatives) 1 H -pyrazole-4-carboxylic acid ( 1 ), 3 (5)-methyl-1 H -pyrazole-4-carboxylic acid ( 2) and 3,5-dimethyl-1 H -pyrazole-4-carboxylic acid ( 3) are discussed based on crystallographic results (two new structures) and solid-state NMR (CPMAS) .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Scientific Research Applications
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Medicinal Chemistry and Drug Discovery
Agrochemistry
Coordination Chemistry and Organometallic Chemistry
Synthesis of Isoxazole Derivatives
- A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized .
- Preliminary bioassay showed that some of these compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .
- One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
- The molecular docking results indicated that this compound exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .
Synthesis of Pyrazole-4-Carboxamides as Potential Fungicide Candidates
Synthesis of Isoxazole Derivatives for Use in Herbicides
- A synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
- A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized .
- Preliminary bioassay showed that some of these compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .
- One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
- The molecular docking results indicated that this compound exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .
Synthesis of Pyrazole Derivatives with Anticancer Properties
Synthesis of Pyrazole-4-Carboxamides as Potential Fungicide Candidates
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1-(2,2-dimethylpropyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-11-5-7(4-10-11)8(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWOVWNEUXQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Neopentyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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